molecular formula C14H16O4 B591556 Spiciferone C CAS No. 137181-63-6

Spiciferone C

Cat. No. B591556
CAS RN: 137181-63-6
M. Wt: 248.278
InChI Key: JUWRYWAZYBSNCI-UHFFFAOYSA-N
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Description

Spiciferone C is a natural product found in Curvularia spicifera with data available.

Scientific Research Applications

Phytotoxic Properties

Spiciferone C, along with its derivatives, has been identified for its phytotoxic properties. Nakajima et al. (1993) discovered that spiciferones, including spiciferone C, are produced by the fungus Cochliobolus spicifer and contribute to leaf spot disease in wheat. The study highlighted the essential role of specific functional groups in spiciferone A for its phytotoxicity, and by extension, this suggests similar roles for spiciferone C (Nakajima, Fujimoto, Kimura, & Hamasaki, 1993).

Biosynthetic Pathway

The biosynthesis of spiciferone C, along with spiciferone A and spicifernin, was explored in a study by Nakajima et al. (1993). Through incorporation experiments, they proposed a common precursor for these compounds, highlighting a unique biosynthetic pathway involving a C-C bond cleavage by retroaldol condensation (Nakajima, Fujimoto, Matsumoto, & Hamasaki, 1993).

Stereochemical Analysis

The absolute stereochemistry of spiciferones, including spiciferone C, was determined in a study by Nakajima et al. (1994). This research provided insights into the stereochemical nature of these compounds, which is crucial for understanding their biological activity (Nakajima, Fukuyama, Fujimoto, Baba, & Hamasaki, 1994).

Comparison of Toxicity Among Derivatives

In another study by Nakajima et al. (1991), spiciferone C was compared with other spiciferone derivatives for their phytotoxic effects. This study provided comparative insights into the varying degrees of toxicity of these compounds (Nakajima, Hamasaki, Kohno, & Kimura, 1991).

properties

CAS RN

137181-63-6

Product Name

Spiciferone C

Molecular Formula

C14H16O4

Molecular Weight

248.278

IUPAC Name

8-ethyl-3-(hydroxymethyl)-2,8-dimethylchromene-4,7-dione

InChI

InChI=1S/C14H16O4/c1-4-14(3)11(16)6-5-9-12(17)10(7-15)8(2)18-13(9)14/h5-6,15H,4,7H2,1-3H3

InChI Key

JUWRYWAZYBSNCI-UHFFFAOYSA-N

SMILES

CCC1(C(=O)C=CC2=C1OC(=C(C2=O)CO)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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